molecular formula C6H9F9NP B14495735 N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine CAS No. 64937-81-1

N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine

Cat. No.: B14495735
CAS No.: 64937-81-1
M. Wt: 297.10 g/mol
InChI Key: HMPVGLMPRQNTLN-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is a synthetic organophosphorus compound It is characterized by the presence of trifluoromethyl groups and a lambda5-phosphorus center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine typically involves the reaction of a phosphorus precursor with trifluoromethylating agents. Common synthetic routes may include:

    Reaction with Trifluoromethylating Agents: The phosphorus precursor reacts with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

    Catalytic Methods:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions may lead to the formation of phosphines.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus derivatives.

Scientific Research Applications

N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity and stability, allowing it to effectively interact with biological systems. The compound may modulate specific pathways and exert its effects through binding to active sites or altering molecular conformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethylphosphine: A simpler organophosphorus compound with similar reactivity.

    Trifluoromethylphosphine: Contains trifluoromethyl groups but lacks the lambda5 configuration.

    Phosphine Oxides: Oxidized derivatives with different chemical properties.

Uniqueness

N,N,1-Trimethyl-1,1,1-tris(trifluoromethyl)-lambda~5~-phosphanamine is unique due to its combination of trifluoromethyl groups and a lambda5-phosphorus center, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

64937-81-1

Molecular Formula

C6H9F9NP

Molecular Weight

297.10 g/mol

IUPAC Name

N-methyl-N-[methyl-tris(trifluoromethyl)-λ5-phosphanyl]methanamine

InChI

InChI=1S/C6H9F9NP/c1-16(2)17(3,4(7,8)9,5(10,11)12)6(13,14)15/h1-3H3

InChI Key

HMPVGLMPRQNTLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(C)(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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